molecular formula C8H7ClN+ B15157259 [(2-Chlorophenyl)methyl](methylidyne)azanium

[(2-Chlorophenyl)methyl](methylidyne)azanium

Cat. No.: B15157259
M. Wt: 152.60 g/mol
InChI Key: HNZQHMHELUYXBN-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)methylazanium is a chemical compound characterized by the presence of a chlorophenyl group attached to a methylidyne azanium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)methylazanium typically involves the reaction of 2-chlorobenzyl chloride with a suitable azanium precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the azanium ion. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of (2-Chlorophenyl)methylazanium may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)methylazanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted products with various functional groups replacing the chlorine atom.

Scientific Research Applications

(2-Chlorophenyl)methylazanium has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)methylazanium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

(2-Chlorophenyl)methylazanium can be compared with other similar compounds, such as:

    2-Chlorobenzylamine: Similar structure but lacks the methylidyne azanium moiety.

    2-Chlorophenylmethanol: Contains a hydroxyl group instead of the azanium moiety.

    2-Chlorobenzyl chloride: Precursor in the synthesis of (2-Chlorophenyl)methylazanium.

The uniqueness of (2-Chlorophenyl)methylazanium lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H7ClN+

Molecular Weight

152.60 g/mol

IUPAC Name

(2-chlorophenyl)methyl-methylidyneazanium

InChI

InChI=1S/C8H7ClN/c1-10-6-7-4-2-3-5-8(7)9/h1-5H,6H2/q+1

InChI Key

HNZQHMHELUYXBN-UHFFFAOYSA-N

Canonical SMILES

C#[N+]CC1=CC=CC=C1Cl

Origin of Product

United States

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